

NSC 140873 as a RUNX1 Inhibitor: A Technical Guide

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Compound of Interest		
Compound Name:	NSC 140873	
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Abstract

Runt-related transcription factor 1 (RUNX1) is a critical regulator of hematopoiesis, and its dysregulation is a hallmark of various hematological malignancies, including acute myeloid leukemia (AML). The interaction of RUNX1 with its binding partner, core-binding factor beta (CBF β), is essential for its transcriptional activity. Consequently, inhibiting the RUNX1-CBF β protein-protein interaction presents a promising therapeutic strategy. This technical guide provides an in-depth overview of **NSC 140873**, a small molecule identified as an inhibitor of the RUNX1-CBF β interaction. Due to its inherent instability in solution, **NSC 140873** spontaneously converts to the more stable benzodiazepine compound, Ro5-3335, which is the active molecule that disrupts RUNX1-CBF β function. This document details the mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways associated with this class of RUNX1 inhibitors.

Introduction

RUNX1, a member of the Runt-related transcription factor family, plays a pivotal role in the establishment of definitive hematopoiesis and is crucial for the differentiation of hematopoietic stem cells.[1] Chromosomal translocations and mutations affecting the RUNX1 gene are among the most common genetic alterations in leukemia.[2][3] The formation of a heterodimeric complex with CBF β is a prerequisite for RUNX1's high-affinity binding to DNA and subsequent regulation of target gene expression.[4][5] Therefore, the disruption of this



interaction is a key focus for the development of targeted therapies against RUNX1-driven cancers.

NSC 140873 was identified as an inhibitor of the RUNX1-CBFβ interaction.[6][7] However, it is characterized by its structural instability in solution, leading to a spontaneous conversion into the benzodiazepine Ro5-3335.[6][7] It is Ro5-3335 that has been extensively studied and validated as the active inhibitor of the RUNX1-CBFβ complex.[8][9] This guide will focus on the properties and activities of this chemical series, with a primary emphasis on the well-characterized active compound, Ro5-3335.

Mechanism of Action

NSC 140873, through its active form Ro5-3335, functions as an inhibitor of the RUNX1-CBF β protein-protein interaction.[9] Unlike competitive inhibitors that might block the DNA binding domain, Ro5-3335 appears to interact directly with both RUNX1 and CBF β .[10][11] This interaction does not completely abrogate the formation of the RUNX1-CBF β complex but is thought to induce a conformational change that increases the distance between the two proteins, thereby impairing the functional transcription factor complex.[9][12] This disruption leads to the repression of RUNX1/CBF β -dependent transactivation of target genes.[8][9]

Quantitative Data

The inhibitory activity of Ro5-3335, the stable derivative of **NSC 140873**, has been quantified in various leukemia cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency in cell-based assays.



Cell Line	Leukemia Type	IC50 (μM)	Reference
ME-1	M0 Acute Myeloid Leukemia	1.1	[9][13]
Kasumi-1	M2 Acute Myeloid Leukemia (with RUNX1-ETO fusion)	21.7	[9][13]
REH	B-cell Acute Lymphoblastic Leukemia (with TEL- RUNX1 fusion)	17.3	[9][13]

Signaling Pathways and Experimental Workflows RUNX1 Signaling Pathway and Inhibition by NSC 140873 (via Ro5-3335)

RUNX1 is a master regulator of hematopoietic gene expression. It can act as both a transcriptional activator and repressor to control cell proliferation and differentiation. The following diagram illustrates a simplified RUNX1 signaling pathway and the point of intervention by **NSC 140873**/Ro5-3335.

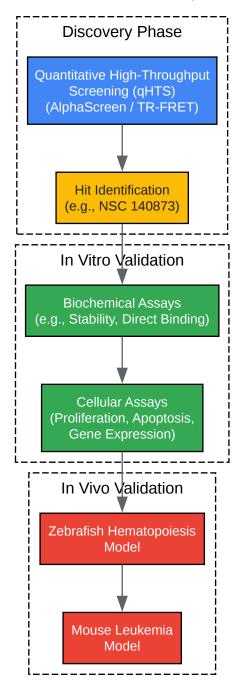
Caption: RUNX1 signaling and point of inhibition.

Experimental Workflow for Evaluating RUNX1-CBF Inhibitors

The discovery and validation of RUNX1-CBFβ inhibitors like **NSC 140873**/Ro5-3335 follow a structured experimental workflow, from initial high-throughput screening to in vivo validation.



Experimental Workflow for RUNX1-CBF β Inhibitor Validation



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Caption: Workflow for RUNX1-CBF\$\beta\$ inhibitor validation.

Experimental Protocols



Detailed experimental protocols for the identification and characterization of RUNX1-CBF β inhibitors can be extensive. The following sections provide a generalized overview of the key methodologies employed.

Quantitative High-Throughput Screening (qHTS)

Objective: To identify small molecule inhibitors of the RUNX1-CBF β interaction from a large compound library.

- AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay):
 - Protein Preparation: Biotinylated RUNX1 and His-tagged CBFβ proteins are expressed and purified.
 - Assay Principle: Streptavidin-coated donor beads bind to biotin-RUNX1, and nickel-coated acceptor beads bind to His-CBFβ. The interaction between RUNX1 and CBFβ brings the beads into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.
 - Procedure:
 - Dispense a solution containing biotin-RUNX1 and His-CBFß into 1536-well plates.
 - Add compounds from the library at various concentrations.
 - Incubate at room temperature.
 - Add a suspension of donor and acceptor beads.
 - Incubate in the dark.
 - Read the plate using an AlphaScreen-compatible reader.
 - Data Analysis: A decrease in the AlphaScreen signal indicates inhibition of the RUNX1-CBFβ interaction.
- Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):



- Protein Preparation: RUNX1 is labeled with a donor fluorophore (e.g., Europium) and CBFβ with an acceptor fluorophore (e.g., Allophycocyanin).
- Assay Principle: When RUNX1 and CBFβ interact, the donor and acceptor fluorophores are brought close enough for FRET to occur upon excitation of the donor.
- Procedure:
 - Dispense labeled proteins into assay plates.
 - Add test compounds.
 - Incubate to allow for binding.
 - Measure the fluorescence emission of both the donor and acceptor.
- Data Analysis: A decrease in the FRET signal (ratio of acceptor to donor emission) signifies inhibition.

Cellular Proliferation Assay

Objective: To determine the effect of the inhibitor on the viability of leukemia cells.

- Cell Culture: Culture leukemia cell lines (e.g., ME-1, Kasumi-1, REH) in appropriate media and conditions.
- Treatment: Seed cells in 96-well plates and treat with a serial dilution of the test compound (e.g., Ro5-3335) for a specified period (e.g., 48-72 hours).
- Viability Assessment:
 - Add a viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
 - Alternatively, use MTS or XTT assays which measure mitochondrial activity.
- Data Analysis: Measure luminescence or absorbance and plot the results against compound concentration to determine the IC50 value.



Gene Expression Analysis

Objective: To assess the impact of RUNX1-CBF β inhibition on the expression of downstream target genes.

- Cell Treatment: Treat leukemia cells with the inhibitor at a relevant concentration (e.g., near the IC50) for a defined time course.
- RNA Extraction: Isolate total RNA from treated and untreated cells using a standard method (e.g., TRIzol reagent).
- Quantitative Real-Time PCR (qRT-PCR):
 - Synthesize cDNA from the extracted RNA.
 - Perform qRT-PCR using primers specific for known RUNX1 target genes (e.g., KLF4, M-CSFR, PU.1).
 - Normalize expression levels to a housekeeping gene (e.g., GAPDH).
- Data Analysis: Calculate the fold change in gene expression in treated cells relative to control cells.

Conclusion

NSC 140873, and its active form Ro5-3335, represent a significant step forward in the development of targeted therapies for leukemias characterized by aberrant RUNX1 activity. By disrupting the critical interaction between RUNX1 and CBF β , this class of inhibitors effectively represses the transcriptional program that drives leukemogenesis. The quantitative data and experimental methodologies outlined in this guide provide a framework for the continued investigation and development of RUNX1-CBF β inhibitors. Further research will be crucial to optimize the potency and pharmacokinetic properties of these compounds for clinical application.

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